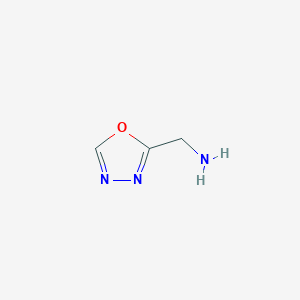

(1,3,4-Oxadiazol-2-YL)methanamine

Description

BenchChem offers high-quality (1,3,4-Oxadiazol-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3,4-Oxadiazol-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOHHSLSDRAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406270 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716329-40-7 | |

| Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,3,4-Oxadiazol-2-YL)methanamine from p-Toluic Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for the synthesis of a key derivative, (1,3,4-Oxadiazol-2-YL)methanamine, commencing from the readily accessible starting material, p-toluic hydrazide. We will explore two distinct and validated synthetic strategies: a direct one-pot condensation and a multi-step approach featuring a phthalimide-protected intermediate. This document is designed to furnish researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently synthesize this valuable molecular building block. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of drug discovery. Its unique electronic and structural characteristics contribute to its role as a bioisostere for amide and ester functionalities, often leading to improved metabolic stability and oral bioavailability.[3][4] The rigid and planar nature of the oxadiazole ring can also aid in optimizing ligand-receptor interactions.

Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The aminomethyl-substituted 1,3,4-oxadiazole, in particular, serves as a versatile synthon for the elaboration of more complex molecular architectures, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents.

This guide will provide a detailed exposition of two reliable methods for the synthesis of (1,3,4-Oxadiazol-2-YL)methanamine, a key intermediate for the development of novel pharmaceuticals.

Synthetic Strategies

Two primary synthetic routes for the preparation of (1,3,4-Oxadiazol-2-YL)methanamine from p-toluic hydrazide will be discussed in detail:

-

Strategy A: Direct One-Pot Condensation. This approach involves the direct reaction of p-toluic hydrazide with glycine in the presence of a dehydrating agent. It offers the advantage of being a more convergent and atom-economical process.

-

Strategy B: Multi-Step Synthesis via a Phthalimide-Protected Intermediate. This classic and robust method involves the protection of the amine functionality of glycine, followed by coupling with p-toluic hydrazide, cyclization to the oxadiazole ring, and subsequent deprotection. This strategy provides greater control over the reaction sequence and can be advantageous when dealing with sensitive substrates.

Strategy A: Direct One-Pot Condensation

This strategy leverages a direct condensation reaction between p-toluic hydrazide and glycine, facilitated by a strong dehydrating agent such as polyphosphoric acid (PPA).

Reaction Scheme

Caption: One-pot synthesis of (1,3,4-Oxadiazol-2-YL)methanamine.

Mechanism & Rationale

Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent. The reaction is believed to proceed through the initial formation of an N-acylhydrazine intermediate from the reaction of the carboxylic acid of glycine with p-toluic hydrazide. Subsequent intramolecular cyclization and dehydration, driven by the high temperature and the action of PPA, leads to the formation of the stable 1,3,4-oxadiazole ring. The use of glycine directly introduces the aminomethyl group in a single step.

Experimental Protocol

Materials:

-

p-Toluic hydrazide

-

Glycine

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluic hydrazide (1 equivalent) and glycine (1.1 equivalents).

-

Carefully add polyphosphoric acid (10-20 times the weight of p-toluic hydrazide) to the flask.

-

Heat the reaction mixture with stirring to 120-140°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the viscous mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (1,3,4-Oxadiazol-2-YL)methanamine.

Self-Validation: The successful synthesis of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A high-yielding reaction (often reported in the range of 80-90%) is indicative of a successful condensation.[5][6][7]

Strategy B: Multi-Step Synthesis via a Phthalimide-Protected Intermediate

This strategy offers a more controlled, albeit longer, synthetic route. It is particularly useful for avoiding potential side reactions and for the synthesis of analogues where the amine needs to be protected during subsequent transformations.

Overall Workflow

Caption: Workflow for the multi-step synthesis.

Step 1: Protection of Glycine as N-Phthaloylglycine

The first step involves the protection of the primary amine of glycine using phthalic anhydride. This is a standard procedure to prevent the amine from participating in unwanted side reactions.

Reaction Scheme:

Caption: Synthesis of N-Phthaloylglycine.

Experimental Protocol:

-

In a round-bottom flask, suspend glycine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or water to obtain pure N-phthaloylglycine.[5]

Step 2 & 3: Coupling and Cyclization to form N-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)phthalimide

This two-step sequence is often performed in a one-pot fashion. N-Phthaloylglycine is first activated and reacted with p-toluic hydrazide to form a diacylhydrazine intermediate, which is then cyclized in situ.

Reaction Scheme:

Caption: Deprotection of the phthalimide group.

Mechanism & Rationale:

Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable six-membered ring byproduct, phthalhydrazide, and the release of the desired primary amine. [8]This reaction is generally clean and high-yielding.

Experimental Protocol:

-

Dissolve the N-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford pure (1,3,4-Oxadiazol-2-YL)methanamine.

Data Summary

| Strategy | Key Reagents | Number of Steps | Typical Yield | Advantages | Disadvantages |

| A: Direct Condensation | p-Toluic hydrazide, Glycine, PPA | 1 | 80-90% [5][7] | High atom economy, shorter reaction time | Harsh reaction conditions, may not be suitable for sensitive substrates |

| B: Multi-Step Synthesis | p-Toluic hydrazide, Glycine, Phthalic anhydride, POCl₃, Hydrazine hydrate | 4 | 60-75% (overall) | Milder conditions, greater control, allows for intermediate isolation | Longer synthesis, lower overall yield |

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of (1,3,4-Oxadiazol-2-YL)methanamine from p-toluic hydrazide. The choice between the direct one-pot condensation and the multi-step protected approach will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of reagents, and the sensitivity of any other functional groups present in the starting materials or desired in the final product. Both methods, when executed with care, provide efficient access to this valuable building block for drug discovery and development. The protocols and rationale provided herein are intended to serve as a strong foundation for the successful synthesis and further exploration of novel 1,3,4-oxadiazole derivatives.

References

-

ResearchGate. (2024). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. Retrieved from [Link]

- Bollikolla, H. B., & Navalgund, S. G. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

chemeurope.com. (n.d.). Hydrazine#Deprotection_of_phthalimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches to oxadiazole synthesis from monoacyl hydrazide. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 2896–2902. [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The slow photo-induced CO2 release of N-phthaloylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

The 1,3,4-Oxadiazole Scaffold: A Technical Deep Dive into Pharmacophore Versatility

[1]

Executive Summary

The 1,3,4-oxadiazole ring is a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets while serving as a robust bioisostere for carbonyl-containing functionalities.[2] Unlike its isomers (1,2,4- or 1,2,5-oxadiazoles), the 1,3,4-isomer offers a unique balance of hydrolytic stability, hydrogen-bonding potential, and lipophilicity control.[1] This guide analyzes the structural determinants of its biological activity, focusing on oncology, virology, and inflammation, and provides validated synthetic protocols for library generation.[1]

Structural & Physicochemical Attributes[2][3][4][5][6]

Electronic Architecture & Bioisosterism

The 1,3,4-oxadiazole ring is an electron-deficient aromatic heterocycle. Its planar structure and specific electron density distribution allow it to mimic the peptide bond (

-

Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors (HBA), facilitating interactions with receptor pockets (e.g., Serine or Threonine residues).[1]

-

Lipophilicity (

): Substitution of an amide/ester with a 1,3,4-oxadiazole typically lowers -

Metabolic Liability: While generally stable, recent data indicates that 1,3,4-oxadiazoles (e.g., in Raltegravir) can undergo ring-opening hydrolysis under highly acidic (pH < 2) or basic conditions, forming non-functional hydrazides.[1] This is a critical consideration for oral formulation.

Comparison of Oxadiazole Isomers

| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Clinical Relevance |

| Symmetry | Non-symmetrical | 1,3,4- is preferred for symmetrical linkers.[3] | |

| H-Bonding | Two equivalent N-acceptors | One strong N-acceptor (N4) | 1,3,4- allows bidentate metal coordination.[3] |

| Metabolic Stability | High (susceptible at extreme pH) | Moderate (reductive cleavage risk) | 1,3,4- is generally more stable in vivo. |

| Key Drug Examples | Raltegravir, Zibotentan | Ataluren | 1,3,4- dominates kinase inhibitor research.[1] |

Therapeutic Mechanisms & Case Studies

Oncology: Kinase Inhibition & Endothelin Antagonism

The 2,5-diaryl-1,3,4-oxadiazole motif is a proven pharmacophore for inhibiting receptor tyrosine kinases (RTKs).[3]

-

Mechanism: The oxadiazole ring often occupies the ATP-binding pocket, engaging in

-stacking interactions with the gatekeeper residues while positioning the aryl wings to interact with the hydrophobic regions I and II.[3] -

Zibotentan (ZD4054): An Endothelin A (

) receptor antagonist.[3][4] The 1,3,4-oxadiazole moiety serves as a rigid linker that orients the pyridine and phenyl rings to lock the receptor in an inactive conformation, preventing tumor proliferation and metastasis.

Virology: HIV Integrase Inhibition[7][8][9]

-

Raltegravir (Isentress): The first FDA-approved HIV integrase strand transfer inhibitor (INSTI).[3]

-

Role of the Core: The 1,3,4-oxadiazole ring acts as a coplanar scaffold that chelates the

ions within the integrase active site (via the adjacent hydroxyl/keto groups), halting viral DNA insertion into the host genome.[1]

Inflammation: COX-2 Selectivity

Derivatives substituted with a methylsulfonyl phenyl group at the C2 position exhibit high selectivity for COX-2 over COX-1.[3] The oxadiazole ring fits into the secondary pocket of COX-2 (which is absent in COX-1), reducing gastrointestinal toxicity associated with traditional NSAIDs.[3]

Visualizing the Mechanism

The following diagram illustrates the dual-role of the scaffold in Raltegravir (Metal Chelation) and Zibotentan (Steric/Electronic Receptor Blockade).[3]

Caption: Mechanistic divergence of the 1,3,4-oxadiazole scaffold in two major clinical drugs.

Structure-Activity Relationship (SAR) Logic

The biological output is strictly governed by substituents at the C2 and C5 positions.[3]

| Target Class | C2 Substituent (R1) | C5 Substituent (R2) | SAR Insight |

| Anticancer (General) | Aryl / Heteroaryl (e.g., Pyridine, Indole) | Thiol (-SH) or Thioether (-S-R) | Thione/Thiol tautomerism is crucial for tubulin binding.[3] |

| Antimicrobial | 5-Nitrofuran or Pyridine | Alkyl or Amino group | Nitro groups enhance DNA damage; Amino groups improve solubility.[3] |

| Anti-inflammatory | Phenyl-SO2Me (COX-2 pharmacophore) | Lipophilic Aryl group | Bulky groups at C5 fit the COX-2 hydrophobic pocket.[3] |

| Antitubercular | Isoniazid moiety (Pyridine-4-yl) | Substituted Phenyl | Hybridization with isoniazid pharmacophore synergizes activity.[3] |

Experimental Protocols

Synthesis: Oxidative Cyclization of Acylhydrazones

This is the preferred method for generating diverse libraries (2,5-disubstituted derivatives) due to mild conditions and high yields.

Reagents: Aldehyde, Hydrazide, Iodine (

Protocol:

-

Schiff Base Formation: Dissolve equimolar amounts of aryl hydrazide and aryl aldehyde in Ethanol. Reflux for 2–4 hours (catalyzed by drops of acetic acid). Cool to precipitate the N-acylhydrazone intermediate.[3] Filter and dry.

-

Cyclization: Dissolve the N-acylhydrazone (1.0 equiv) in DMSO. Add

(3.0 equiv) and -

Reaction: Stir at 100°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[3]

-

Workup: Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

-

Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.

Validation:

-

IR: Disappearance of C=O (amide) peak at ~1650 cm⁻¹; Appearance of C=N stretch at ~1600–1620 cm⁻¹ and C-O-C stretch at ~1020–1050 cm⁻¹.

-

1H NMR: Absence of the -NH and -CH=N protons characteristic of the hydrazone intermediate.[3]

Synthesis: Dehydrative Cyclization (POCl3 Method)

Best for 2,5-diaryl derivatives where the starting materials are carboxylic acids and hydrazides.[3]

Protocol:

-

Mix Aromatic Acid (1 equiv) and Aromatic Hydrazide (1 equiv) in

(5–10 mL). -

Reflux at 100–110°C for 4–8 hours.

-

Caution: Quench carefully by pouring onto ice (exothermic). Neutralize with

to pH 7. -

Extract with Dichloromethane (DCM).[3]

Workflow Visualization: Synthesis & Screening

This diagram outlines the decision tree for synthesizing and testing oxadiazole derivatives.

Caption: Synthetic decision tree for 1,3,4-oxadiazole library generation.

References

-

Nayak, S. et al. (2021).[5] "1,3,4-Oxadiazole-containing hybrids as potential anticancer agents: Recent developments, mechanism of action and structure-activity relationships." Journal of Saudi Chemical Society.[5] Link[3]

-

Glomb, T. et al. (2018).[1][5] "Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole." Molecules. Link

-

Guin, S. et al. (2011).[6] "Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles."[3][6][7] Organic Letters. Link

-

Bostrom, J. et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Tomkinson, H. et al. (2011).[1] "Pharmacokinetics and tolerability of zibotentan (ZD4054) in subjects with hepatic or renal impairment." Clinical Pharmacokinetics. Link

-

Usami, Y. et al. (2023).[1] "Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity."[4][8] PNAS Nexus.[3] Link

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zibotentan - Wikipedia [en.wikipedia.org]

- 4. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Bioactivity Screening of the (1,3,4-Oxadiazol-2-yl)methanamine Scaffold

Executive Summary

The (1,3,4-oxadiazol-2-yl)methanamine moiety represents a "privileged scaffold" in medicinal chemistry. It acts as a bioisostere for amides and esters, offering improved metabolic stability while retaining the ability to engage in critical hydrogen bonding via the methanamine linker and the oxadiazole nitrogen atoms. This guide outlines a rigorous, self-validating workflow for the initial bioactivity screening of this scaffold and its derivatives. It moves beyond generic protocols to focus on the specific physicochemical challenges of heterocyclic amines, ensuring data integrity in antimicrobial and antineoplastic assays.

Chemical Rationale & Scaffold Properties[1][2]

Before wet-lab screening, it is critical to understand why this scaffold is being tested. The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.

-

Pharmacophore Features:

-

H-Bond Acceptors: N3 and N4 atoms in the ring.

-

H-Bond Donor: The primary amine (–NH2) on the methanamine side chain.

-

-

-

-

Solubility Profile: The amine group significantly enhances aqueous solubility compared to bare oxadiazoles, but it also introduces pH sensitivity. Critical Note: Ensure all stock solutions are buffered to prevent amine protonation artifacts in cellular assays.

Phase I: In Silico Profiling (The Pre-Screen)

Do not waste reagents on "dead" compounds. Prior to synthesis or purchase, run the structure through predictive modeling to ensure drug-likeness.

Protocol: SwissADME Evaluation

Objective: Determine oral bioavailability and blood-brain barrier (BBB) permeation.[1]

-

Input: Convert the chemical structure to a SMILES string.

-

Tool: Access (SIB Swiss Institute of Bioinformatics).[2][3][4]

-

Key Parameters to Check:

-

Lipinski’s Rule of 5: MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

-

BOILED-Egg Model: Check if the point falls in the yellow yolk (BBB permeation) or white (GI absorption).

-

PAINS (Pan-Assay Interference Compounds): Rule out false positives caused by reactive functional groups.

-

Causal Insight: Oxadiazoles can sometimes trigger false positives in redox assays if they contain specific labile substituents. The PAINS filter is your first line of defense against wasting time on artifacts.

Phase II: Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines. Mechanism: 1,3,4-oxadiazoles often target DNA gyrase (bacteria) or inhibit cell wall synthesis.

Experimental Workflow

The following protocol uses a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC).

Materials

-

Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

-

Control: Ciprofloxacin (Positive), DMSO (Vehicle, <1%).

-

Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride) for visual confirmation.

Step-by-Step Protocol

-

Inoculum Preparation:

-

Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100 in MHB to achieve a final testing concentration of

CFU/mL. Why? Too high an inoculum overcomes the drug; too low yields false sensitivity.

-

-

Compound Dilution:

-

Dissolve (1,3,4-Oxadiazol-2-yl)methanamine derivative in 100% DMSO to 10 mg/mL.

-

Perform serial 2-fold dilutions in the 96-well plate using MHB. Final volume per well: 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Final DMSO concentration must be < 1% to avoid solvent toxicity.

-

-

Incubation:

-

Incubate at

for 16–20 hours (aerobic).

-

-

Readout:

-

Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

MIC Definition: The lowest concentration that prevents the color change.

-

Phase III: Anticancer Screening (MTT Assay)

Standard: Colorimetric reduction of tetrazolium bromide. Mechanism: Assesses mitochondrial succinate dehydrogenase activity. If the oxadiazole disrupts mitochondrial function or induces apoptosis, viability drops.

Experimental Workflow

Materials

-

Cell Lines: HeLa (Cervical), MCF-7 (Breast), or HEK293 (Normal control).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

Step-by-Step Protocol

-

Seeding:

-

Seed cells at

to -

Adhesion: Incubate for 24 hours at

, 5%

-

-

Treatment:

-

Remove old media.[7] Add 100 µL of fresh media containing the test compound (Screening range: 0.1 µM – 100 µM).

-

Include Blank (media only) and Untreated Control (cells + media + DMSO).

-

Incubate for 48 hours.

-

-

MTT Addition:

-

Solubilization:

-

Carefully aspirate the supernatant (do not disturb crystals).

-

Add 100 µL DMSO to dissolve the formazan.

-

-

Quantification:

-

Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

-

Visualization of Workflows

Diagram 1: The Bioactivity Screening Pipeline

This diagram illustrates the logical flow from chemical synthesis to hit identification, emphasizing the "Go/No-Go" decision gates.

Caption: Logical workflow for screening oxadiazole derivatives. Red dashed lines indicate feedback loops for structural optimization.

Diagram 2: Putative Mechanism of Action (Anticancer)

1,3,4-oxadiazoles are known to interfere with microtubule dynamics and enzyme signaling.

Caption: Potential antiproliferative pathways triggered by the oxadiazole scaffold, leading to apoptosis.

Data Summary & Interpretation

When reporting your screening results, organize data into a comparative table. Do not rely on single-point data; always calculate

| Compound ID | R-Group Subst. | MIC ( | MIC ( | HeLa | SwissADME (GI Abs.) |

| OXD-001 | -H (Parent) | >64 | >64 | >100 | High |

| OXD-002 | -Cl (p-position) | 8 | 32 | 12.5 | High |

| OXD-003 | -NO2 (m-position) | 4 | 16 | 5.2 | Low |

| Cipro (Ctrl) | N/A | 0.5 | 0.015 | N/A | High |

Interpretation Guide:

-

Potent Hit: MIC < 10 µg/mL or

< 10 µM. -

Moderate: MIC 10–64 µg/mL.

-

Inactive: MIC > 64 µg/mL.

References

-

Daina, A., Michielin, O. & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9] Wayne, PA: CLSI.[8] [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Glanc, D. et al. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Ahsan, M.J. et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chem Biol Drug Des, 97(3), 572-591.[10] [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. SwissADME [swissadme.ch]

- 3. phytojournal.com [phytojournal.com]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel (1,3,4-Oxadiazol-2-YL)methanamine Analogs

Abstract

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore capable of engaging in crucial hydrogen bonding interactions.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the systematic discovery and synthesis of a promising class of compounds: (1,3,4-Oxadiazol-2-YL)methanamine analogs. We will delve into the strategic rationale behind their design, detail robust and reproducible synthetic methodologies, outline essential characterization techniques, and propose a workflow for biological evaluation. The causality behind experimental choices is emphasized throughout, providing not just protocols, but a framework for rational drug design.

The Strategic Imperative of the 1,3,4-Oxadiazole Scaffold

The five-membered 1,3,4-oxadiazole heterocycle is a cornerstone in modern drug discovery.[4] Its significance stems from several key attributes:

-

Bioisosteric Versatility: The oxadiazole ring is an effective bioisostere for amide and ester groups, offering improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[5]

-

Pharmacophoric Hub: The nitrogen and oxygen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[2]

-

Broad-Spectrum Bioactivity: Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][4][6][7] This proven track record makes it an attractive starting point for novel drug discovery campaigns.

The introduction of a methanamine linker at the 2-position of the oxadiazole ring provides a critical vector for chemical diversification. This linker allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity through the introduction of various amine substituents.

Design and Retrosynthetic Strategy

A logical and well-defined workflow is paramount to the successful development of novel chemical entities. The process begins with conceptual design and deconstructs the target molecule to identify viable synthetic pathways.

Caption: High-level workflow for novel analog development.

Retrosynthetic Analysis

The primary disconnection strategy for (1,3,4-Oxadiazol-2-YL)methanamine analogs involves breaking the C-N bond of the methanamine and the C-C bond between the oxadiazole ring and the methylene linker. This leads back to a key intermediate: a 2-(halomethyl)-5-substituted-1,3,4-oxadiazole. This intermediate itself can be disconnected at the oxadiazole ring, tracing back to a simple acid hydrazide and a halo-acetylating agent.

Caption: Retrosynthetic pathway for the target analogs.

This analysis reveals a convergent and flexible synthetic route. A common 2-(chloromethyl) oxadiazole core can be prepared and subsequently reacted with a diverse library of amines to rapidly generate a multitude of final analogs for structure-activity relationship (SAR) studies.

Synthetic Methodology: A Validated Approach

The following section details a robust, multi-step synthesis. The causality for each step—reagent choice, reaction conditions—is explained to ensure both understanding and successful replication.

Synthesis of Key Intermediate: 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

The formation of the 1,3,4-oxadiazole ring is most reliably achieved through the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[8][9] Phosphorus oxychloride (POCl₃) is a widely used and highly effective dehydrating agent for this transformation due to its potency and the volatile nature of its byproducts, which simplifies workup.[8][9]

Step 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide

-

Rationale: This step creates the diacylhydrazine precursor necessary for cyclization. The reaction is a standard nucleophilic acyl substitution.

-

Protocol:

-

To a stirred solution of benzohydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane) at 0 °C, add triethylamine (1.1 eq) to act as a base.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product, which is often pure enough for the next step.

-

Step 2: Cyclodehydration to form 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

-

Rationale: POCl₃ acts as both the solvent and the dehydrating agent, driving the cyclization to form the stable aromatic oxadiazole ring. Refluxing provides the necessary activation energy for the reaction.

-

Protocol:

-

Carefully add the N'-(2-chloroacetyl)benzohydrazide (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~10 vol).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Monitor completion by TLC (a new, less polar spot should appear).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

-

Synthesis of Final Analogs: (5-Aryl-1,3,4-oxadiazol-2-yl)methanamines

This final step involves a nucleophilic substitution reaction where the chlorine atom of the chloromethyl intermediate is displaced by a primary or secondary amine.

-

Rationale: The chloromethyl group is an excellent electrophile. Using a base like potassium carbonate (K₂CO₃) is crucial to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine. Acetonitrile is an ideal solvent as it is polar aprotic and has a convenient boiling point for reflux.

-

Protocol:

-

In a round-bottom flask, combine the 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to reflux (approx. 80-85 °C) for 6-12 hours.

-

Monitor the reaction by TLC until the starting chloromethyl intermediate is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting crude residue is purified by column chromatography on silica gel to yield the final (1,3,4-Oxadiazol-2-YL)methanamine analog.

-

Structural Characterization: A Self-Validating System

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the synthesized compounds.[7][8]

| Technique | Key Observables for a Representative Analog | Rationale |

| ¹H NMR | δ ~4.0-4.5 ppm (s, 2H, -CH₂-N)δ ~7.5-8.1 ppm (m, Ar-H)Disappearance of the -CH₂-Cl signal (~4.8 ppm). | Confirms the presence of the key methylene bridge and aromatic protons. The chemical shift change confirms successful substitution. |

| ¹³C NMR | δ ~165 ppm (Oxadiazole C2)δ ~164 ppm (Oxadiazole C5)δ ~45-55 ppm (-CH₂-N) | Identifies the characteristic carbons of the oxadiazole ring and the methylene linker. |

| Mass Spec (ESI+) | [M+H]⁺ peak | Confirms the molecular weight of the synthesized compound, providing definitive proof of identity. |

| FT-IR | ~1610 cm⁻¹ (C=N stretch)~1070 cm⁻¹ (C-O-C stretch)Absence of C=O stretch from hydrazide intermediate. | Confirms the presence of the oxadiazole ring's key functional groups and the completion of the cyclization reaction. |

Strategy for Biological Evaluation

The diverse biological activities of 1,3,4-oxadiazoles necessitate a targeted yet flexible screening strategy.[4][10] For analogs designed as anticancer agents, a potential mechanism could involve the inhibition of key enzymes like Matrix Metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[5]

Caption: Inhibition of MMP-9 as a potential therapeutic strategy.

Proposed Screening Cascade

-

Primary Cytotoxicity Screening: Test the library of analogs against a panel of cancer cell lines (e.g., A549 lung cancer, C6 glioma) using an MTT or similar cell viability assay to determine IC₅₀ values.[5] A non-cancerous cell line (e.g., L929 fibroblast) should be used as a control to assess selectivity.[5]

-

Mechanism-Based Assays: For the most potent and selective compounds ("hits"), perform enzyme inhibition assays (e.g., MMP-9 inhibition assay) to validate the hypothesized mechanism of action.[5]

-

Apoptosis and Cell Cycle Analysis: Evaluate the ability of hit compounds to induce apoptosis and/or cause cell cycle arrest in cancer cells using flow cytometry.[5] These are hallmark indicators of effective anticancer agents.

-

In Vivo Efficacy Studies: The most promising lead compounds should be advanced to animal models (e.g., xenograft mouse models) to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

This tiered approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.

Conclusion

The (1,3,4-Oxadiazol-2-YL)methanamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic route outlined in this guide is logical, flexible, and built upon well-established chemical principles, allowing for the rapid generation of diverse analog libraries. By integrating rational design, robust synthesis, and a strategic biological evaluation cascade, researchers can efficiently explore the vast potential of this chemical class. The key to success lies not just in executing protocols, but in understanding the underlying chemical and biological rationale that drives the discovery process forward.

References

- AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS.

- National Institutes of Health (NIH). (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

- ACS Omega. (2022, August 1). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence.

- Open Access Journals. (n.d.). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry.

- (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.

- Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives.

- Taylor & Francis. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.

- ACS Publications. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.

- PMC - NIH. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.

Sources

- 1. rroij.com [rroij.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 10. jchemrev.com [jchemrev.com]

Methodological & Application

Application Note: High-Yield Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine

[1][2][3]

Introduction & Strategic Rationale

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its bioisosteric similarity to amide and ester linkages while offering improved metabolic stability. The specific target, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine , features a primary aminomethyl group at the C2 position. This amine functionality is a critical "chemical handle," allowing for further diversification into Schiff bases, sulfonamides, or urea derivatives, which are often explored for antimicrobial, anticancer, and anti-inflammatory properties.

Route Selection: The PPA Condensation Protocol

While 1,3,4-oxadiazoles can be synthesized via multi-step pathways (e.g., oxidative cyclization of acylhydrazones or dehydration of diacylhydrazines), these routes often suffer from lower atom economy and tedious purification of intermediates.

For the high-yield synthesis of the title compound, this guide prioritizes the Polyphosphoric Acid (PPA) One-Pot Cyclocondensation route (Shimoga et al., 2018).

-

Why this route? It allows for the direct coupling of p-toluic hydrazide with glycine. PPA acts simultaneously as the solvent, proton source, and dehydrating agent.

-

Efficiency: This method bypasses the need for N-protection of the glycine amine (e.g., N-Boc-glycine) because the acidic medium protonates the amine (

), preventing it from acting as a nucleophile and polymerizing, while the carboxylic acid group remains reactive for the hydrazide acylation.

Chemical Reaction Scheme

The synthesis involves the condensation of p-toluic acid hydrazide with glycine in PPA, followed by thermal cyclodehydration.

Figure 1: Logical flow of the one-pot PPA synthesis. The reaction proceeds through an initial acylation followed by a high-temperature dehydration to close the oxadiazole ring.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| p-Toluic hydrazide | 150.18 | 1.0 | Core Scaffold |

| Glycine | 75.07 | 1.0 | Linker Source |

| Polyphosphoric Acid (PPA) | N/A | Solvent | Dehydrating Agent / Solvent |

| Sodium Chloride (NaCl) | 58.44 | Excess | Salting-out Agent |

| Sodium Hydroxide (NaOH) | 40.00 | N/A | pH Adjustment (Optional) |

| Ice/Water | 18.02 | Excess | Quenching |

Step-by-Step Methodology

Step 1: Reaction Setup[6]

-

Drying: Ensure all glassware is oven-dried. Moisture competes with the dehydration step and lowers yield.

-

Mixing: In a round-bottom flask, intimately mix p-toluic hydrazide (1.0 equiv) and glycine (1.0 equiv).

-

Expert Tip: Pulverize the solids together in a mortar before adding to the flask to ensure homogenous contact.

-

-

Solvent Addition: Add Polyphosphoric Acid (PPA) (approx. 20g per 1g of hydrazide).

-

Note: PPA is extremely viscous. It is best weighed directly into the flask or added warm.

-

Step 2: Thermal Condensation

-

Initial Heating (Acylation Phase): Heat the mixture gradually to 120°C with mechanical stirring (or strong magnetic stirring) for 2 hours .

-

Observation: The mixture will become a homogenous syrup. This stage forms the acyclic diacylhydrazine intermediate.

-

-

Cyclization (Ring Closure): Increase the temperature to 160°C and maintain for 12 hours .

-

Critical Control Point: Do not exceed 170°C to avoid charring or decomposition of the amine. The color may darken to brown; this is normal.

-

Step 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to approximately 80°C. Pour the hot syrup slowly onto crushed ice (approx. 500g) with vigorous agitation.

-

Safety: The dissolution of PPA in water is exothermic. Add slowly to prevent splashing.

-

-

Isolation (Salting Out):

-

The literature method (Shimoga et al.) suggests adding solid NaCl to the aqueous solution to salt out the product.

-

Expert Refinement (Basification): The product in acidic PPA exists as a salt. While salting out may precipitate the phosphate/hydrochloride salt, for high purity of the free amine, neutralize the aqueous solution to pH ~8-9 using 10% NaOH or Ammonia solution before extraction or filtration.

-

-

Filtration: Collect the precipitate by vacuum filtration. Wash with cold water to remove excess acid and salts.

-

Purification: Recrystallize the crude solid from Ethanol to obtain the pure title compound.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

| Technique | Expected Signal / Value | Structural Assignment |

| Yield | 80 - 87% | High efficiency characteristic of PPA route.[1][2] |

| Appearance | White to pale yellow crystals | Crystalline solid. |

| 1H NMR (DMSO-d6) | Aromatic protons (p-tolyl ring). | |

| Methylene protons ( | ||

| Methyl protons ( | ||

| 13C NMR | Oxadiazole ring carbons (C2, C5). | |

| Aromatic carbons. | ||

| FTIR | 3300-3400 cm | N-H stretching (Primary amine). |

| 1610-1620 cm | C=N stretching (Oxadiazole ring). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Ensure temperature reaches 160°C; PPA viscosity may hinder heat transfer—use mechanical stirring. |

| Sticky/Gummy Product | PPA Contamination | Ensure thorough quenching and washing with water. Neutralize completely to pH 8. |

| Charring/Black Tar | Overheating | Do not exceed 170°C. Ensure nitrogen atmosphere if oxidation is suspected. |

| Impure NMR | Unreacted Hydrazide | Recrystallize from Ethanol. Hydrazides are generally more soluble in hot ethanol than the oxadiazole product. |

References

-

Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018).[1][7] 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.[8][1][2] Molbank, 2018(3), M1014.[1]

-

Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[3][4][5][6] European Journal of Medicinal Chemistry. (General reference for oxadiazole bioactivity).

-

Bostrom, J., et al. (2012).[9] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Reference for bioisosteric properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine [mdpi.com]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups | MDPI [mdpi.com]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. afasci.com [afasci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

In vitro assays for evaluating the biological activity of oxadiazole compounds

Introduction: The Oxadiazole Advantage in Drug Design

Oxadiazoles are five-membered heterocyclic aromatic rings containing two nitrogens and one oxygen.[1] In medicinal chemistry, they are classified primarily into two regioisomers: 1,2,4-oxadiazole and 1,3,4-oxadiazole .

These scaffolds are not merely structural linkers; they are critical bioisosteres for amides and esters. By replacing a hydrolytically unstable ester with an oxadiazole ring, researchers can often improve metabolic stability and membrane permeability while maintaining the hydrogen-bonding geometry required for target engagement.[2]

This guide outlines the critical in vitro assays required to validate the biological activity of these compounds. We move beyond basic screening to include mechanistic validation (Tubulin inhibition) and developability assessment (Microsomal stability).

Antimicrobial Efficacy: Broth Microdilution

Focus: 1,3,4-Oxadiazole derivatives often exhibit potent antibacterial activity by mimicking the bacterial cell wall constituents or inhibiting DNA gyrase.

Principle

The Gold Standard for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method. Unlike agar diffusion, this quantitative method allows for precise IC50/MIC determinations critical for SAR (Structure-Activity Relationship) studies.

Protocol: CLSI M07-A10 Standardized Microdilution

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polypropylene plates (round bottom).

-

Standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Resazurin dye (optional, for visual readout).

Workflow:

-

Compound Preparation: Dissolve oxadiazole derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

-

Critical Step: Oxadiazoles can be lipophilic.[1] Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations inhibit bacterial growth non-specifically.

-

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup:

-

Add 50 µL of CAMHB to columns 2–12.

-

Add 100 µL of compound stock (diluted to 2x starting concentration) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

-

Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

-

-

Incubation: Add 50 µL of diluted bacterial inoculum to wells 1–11. Incubate at 35 ± 2°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Data Interpretation

| Observation | Result |

| Clear Well | Inhibition (MIC) |

| Turbid Well | Growth (Ineffective) |

| Turbid Sterility Control | Contamination (Invalid) |

| Clear Growth Control | Non-viable Inoculum (Invalid) |

Anticancer Screening: Cytotoxicity & Mechanism

Focus: 1,2,4-Oxadiazoles are frequent pharmacophores in oncology, often targeting signaling pathways or cytoskeletal dynamics.

Primary Screen: MTT Assay

Caveat: Oxadiazole derivatives can sometimes be colored or capable of reducing tetrazolium salts non-enzymatically. Solution: Always include a "Compound Only" blank (Compound + Media + MTT, no cells) to subtract background absorbance.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate 24h. -

Treat with graded concentrations of oxadiazole (0.1 – 100 µM) for 48h.

-

Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm (Reference: 630 nm).[3]

Mechanistic Validation: Tubulin Polymerization

Many oxadiazole derivatives act as Colchicine Binding Site Inhibitors (CBSIs) . They inhibit microtubule assembly, leading to mitotic arrest.[4]

Assay Logic: Free tubulin fluoresces weakly. Polymerized tubulin (microtubules) incorporates a fluorescent reporter (e.g., DAPI or specific kits like Cytoskeleton Inc.), increasing fluorescence intensity. An inhibitor prevents this increase.

DOT Diagram: Tubulin Assay Dynamics

Figure 1: Tubulin Polymerization Dynamics. Oxadiazoles typically extend the lag phase or reduce the Vmax of the elongation phase.

Protocol:

-

Prep: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Baselines: Keep all reagents on ice.

-

Reaction: In a black 96-well half-area plate:

-

10 µL Test Compound (10x conc).

-

90 µL Tubulin/GTP/Dye Master Mix.

-

-

Kinetics: Immediately place in a fluorometer pre-warmed to 37°C.

-

Measure: Ex 360 nm / Em 450 nm every minute for 60 minutes.

-

Analysis: Calculate

(slope of linear phase) relative to Vehicle Control.

ADME Profiling: Microsomal Stability

Focus: Differentiating 1,2,4 vs 1,3,4 isomers. Literature suggests 1,3,4-oxadiazoles often possess superior metabolic stability compared to 1,2,4-isomers and esters.

Principle

Liver microsomes contain Phase I enzymes (CYPs).[5] Measuring the disappearance of the parent compound over time allows calculation of Intrinsic Clearance (

Protocol

Reagents:

-

Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein).[6]

-

NADPH Regenerating System.

-

Internal Standard (e.g., Propranolol).

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Compound Addition: Add oxadiazole test compound (1 µM final).

-

Note: Low concentration (1 µM) is used to ensure first-order kinetics (

).

-

-

Initiation: Add NADPH to start the reaction.[6]

-

Sampling: Remove aliquots at

min. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

DOT Diagram: Stability Workflow

Figure 2: Microsomal Stability Assay Workflow for determining intrinsic clearance.

Calculation

Plot

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

- Significance: Definitive review on the stability and bioisosterism of 1,2,4 vs 1,3,4 isomers.

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

-

Significance: The regulatory standard for performing MIC assays.[7]

-

-

Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol (Fluorescence)." Link

- Significance: Industry-standard method for valid

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

-

Significance: Foundational paper for calculating CLint from microsomal data.[8]

-

-

Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI). Link

- Significance: Detailed troubleshooting for colorimetric interference in cell viability assays.

Sources

- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. info.mercell.com [info.mercell.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: (1,3,4-Oxadiazol-2-yl)methanamine Scaffolds in Drug Design

Abstract & Strategic Rationale

The (1,3,4-Oxadiazol-2-yl)methanamine motif (C

This guide details the strategic application of (1,3,4-oxadiazol-2-yl)methanamine derivatives, focusing on their use as linkers in fragment-based drug discovery (FBDD) and as pharmacophore elements in enzyme inhibitors (e.g., Zibotentan, Raltegravir analogs).

Key Physicochemical Advantages

| Property | Effect on Drug Design |

| Bioisosterism | Mimics amide/ester planarity and bond angle (~124°) without hydrolytic susceptibility.[1] |

| pKa Modulation | The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the pendant primary amine (est. 7.5–8.5) compared to benzylamine (~9.5), potentially improving membrane permeability and oral bioavailability.[1] |

| Metabolic Stability | Resistant to esterases and amidases; the 1,3,4-isomer is thermodynamically more stable than the 1,2,3-isomer. |

| Solubility | Higher aqueous solubility compared to phenyl or thiophene linkers due to increased polarity (LogP < 1 for the core).[1] |

Chemical Profile & Stability[1][2][3][4][5]

The core building block is often supplied as the hydrochloride salt to ensure stability. While the 2,5-disubstituted 1,3,4-oxadiazoles are the most common in approved drugs, the (1,3,4-oxadiazol-2-yl)methanamine allows for modular "plug-and-play" chemistry at the amine terminus.

-

IUPAC Name: (1,3,4-Oxadiazol-2-yl)methanamine[2]

-

CAS (HCl salt): 716329-40-7 (Generic entry for core); substituted variants vary.[1]

-

Molecular Weight: 99.09 g/mol (Free base)[1]

-

H-Bond Donors/Acceptors: 2 HBD (NH

), 3 HBA (Ring N, O).[1]

Structural Bioisosterism Visualization

The following diagram illustrates the geometric and electronic overlay between the amide bond and the 1,3,4-oxadiazole ring.

Caption: Logical mapping of the amide-to-oxadiazole bioisosteric replacement strategy.

Synthetic Protocols

Protocol A: Synthesis of the Building Block (De Novo)

Context: When the specific 5-substituted building block is not commercially available, it is synthesized via the cyclization of a hydrazide with N-protected glycine.

Reagents:

-

Aryl Hydrazide (

)[1] -

N-Boc-Glycine[1]

-

Coupling Agent (HATU or EDC/HOBt)[1]

-

Cyclizing Agent (Burgess Reagent or POCl

)[1] -

Deprotection Acid (TFA or HCl/Dioxane)[1]

Step-by-Step Methodology:

-

Hydrazide Formation: React the starting carboxylic acid (

) with hydrazine hydrate in ethanol (Reflux, 4-6h) to yield the hydrazide.[1] -

Peptide Coupling: React the hydrazide (1.0 eq) with N-Boc-Glycine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF at RT for 12h.

-

Checkpoint: Monitor by LCMS for the linear hydrazine intermediate.[1]

-

-

Cyclodehydration (The Critical Step):

-

Deprotection: Treat the cyclized N-Boc intermediate with 4M HCl in dioxane (RT, 2h) to yield the (5-substituted-1,3,4-oxadiazol-2-yl)methanamine hydrochloride .

Protocol B: Incorporation into Scaffolds (Amide Coupling)

Context: Using the amine building block to couple with a core scaffold acid.[1]

Reagents:

-

(1,3,4-Oxadiazol-2-yl)methanamine HCl salt

-

Scaffold Acid (

)[1] -

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[1]

-

DIPEA (Diisopropylethylamine)[1]

Procedure:

-

Activation: Dissolve

(1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.5 mmol).[1] Stir for 5 minutes to activate the acid.-

Note: The extra base is required to neutralize the HCl salt of the amine.

-

-

Addition: Add (1,3,4-Oxadiazol-2-yl)methanamine HCl (1.0 mmol) in one portion.

-

Reaction: Stir at room temperature for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(2x), water (1x), and brine (1x). Dry over Na -

Purification: Flash column chromatography (MeOH/DCM gradient).

Experimental Workflow Diagram

The following diagram outlines the decision tree for synthesizing and utilizing this building block in a Parallel Medicinal Chemistry (PMC) campaign.

Caption: Decision tree for sourcing and utilizing 1,3,4-oxadiazole methanamine building blocks.

Case Study: Zibotentan & Raltegravir Analogs

The 1,3,4-oxadiazole ring is a proven pharmacophore.[3][4][5][6]

-

Zibotentan (ZD4054): An Endothelin A (ET

) receptor antagonist.[1][7] The oxadiazole ring acts as a critical linker that orients the aromatic rings for hydrophobic pocket binding while maintaining metabolic stability against peptidases. -

Design Insight: In Zibotentan analogs, the replacement of the oxadiazole with an amide often leads to a loss of potency due to conformational flexibility and increased metabolic clearance. The rigid geometry of the oxadiazole locks the vectors of the substituents (C2 and C5) at an angle of ~134°, which is distinct from the ~120° of amides, often accessing unique binding sub-pockets.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | Incomplete dehydration of the hydrazine intermediate.[1] | Switch from thermal POCl |

| Ring Opening | Exposure to strong aqueous base at high temperatures.[1] | While 1,3,4-oxadiazoles are stable, prolonged boiling in NaOH can open the ring. Use carbonate bases (K |

| Poor Solubility | High crystallinity of the planar ring system.[1] | Introduce solubilizing groups (morpholine, piperazine) on the "R" substituent at position 5. |

| Amine Reactivity | Salt form not fully neutralized.[1] | Ensure at least 2.5–3.0 equivalents of DIPEA are used during the final coupling step to free the amine from the HCl salt. |

References

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J. Med. Chem. (2023).[1] Link

-

Synthesis and biological activity of 1,3,4-oxadiazole derivatives. MDPI Molecules (2022). Link

-

Zibotentan (ZD4054): An orally active specific endothelin A receptor antagonist. Drugs of the Future (2008).[1] Link

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine Synthesis Protocol. Molbank (2018).[1] Link

-

PubChem Compound Summary: (1,3,4-Oxadiazol-2-yl)methanamine. National Library of Medicine.[1]Link[1]

Sources

- 1. PubChemLite - (1,3,4-oxadiazol-2-yl)methanamine (C3H5N3O) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting & Optimization

Identifying and minimizing byproducts in 1,3,4-oxadiazole synthesis

Technical Support Center: 1,3,4-Oxadiazole Synthesis Current Status: Operational | Topic: Impurity Profiling & Process Optimization

Executive Summary: The Purity Paradox

The 1,3,4-oxadiazole scaffold is a cornerstone of medicinal chemistry, found in drugs like Raltegravir and Zibotentan.[1] However, its synthesis is often plagued by a specific set of persistent impurities that can mimic the physicochemical properties of the target, complicating purification.

This guide moves beyond standard textbook procedures to address the "Hidden Chemistry" —the side reactions that lower yields and contaminate libraries. We focus on the two dominant synthetic methodologies: Cyclodehydration of Diacylhydrazines and Oxidative Cyclization of Acylhydrazones .[1]

Module 1: Cyclodehydration of Diacylhydrazines

Standard Reagents:

This route is the industrial workhorse but is notorious for harsh conditions. The core transformation involves the conversion of a diacylhydrazine to an imidoyl chloride intermediate, which then cyclizes.

Critical Failure Points & Byproducts

| Issue | Symptom | Root Cause |

| The "Black Tar" Effect | Reaction mixture turns viscous/black; low mass balance. | Thermal Decomposition: |

| The "Stalled" Intermediate | LCMS shows Mass = Target + 18. | Incomplete Dehydration: The diacylhydrazine failed to cyclize. Often due to steric hindrance or insufficient activation. |

| Hydrolysis Reversion | Yield drops during aqueous workup. | Acid Sensitivity: The imidoyl intermediate is highly moisture-sensitive. Quenching with water before full cyclization reverts it to the open chain. |

Troubleshooting Guide

Q: My LCMS shows a peak with M+18 relative to the product. Is it a hydrate? A: Unlikely. It is almost certainly the unreacted diacylhydrazine precursor .

-

Fix: If using

, increase the temperature slightly or add a catalytic amount of imidazole to act as a base/nucleophilic catalyst. If using Burgess reagent, ensure strictly anhydrous conditions; moisture kills the reagent instantly.

Q: I see a new impurity at M+36 or M+38 after using

-

Mechanism: The oxygen of the oxadiazole ring or an electron-rich aromatic substituent has been attacked by chloride ions.

-

Fix: Switch to a non-nucleophilic dehydrating agent like Triflic Anhydride (

) / Pyridine or the Burgess Reagent (mild, room temp).

Visualizing the Pathway

The diagram below illustrates the competition between successful cyclization and the hydrolysis/chlorination failure modes.

Figure 1: Mechanistic divergence in POCl3-mediated cyclodehydration showing critical failure points.

Module 2: Oxidative Cyclization of Acylhydrazones

Standard Reagents: Iodine (

This "greener" route avoids corrosive chlorides but introduces oxidation-specific impurities.

Critical Failure Points & Byproducts

| Issue | Symptom | Root Cause |

| Isomer Stagnation | Two close peaks in HPLC; one converts to the other slowly. | E/Z Isomerism: The acylhydrazone exists as E/Z isomers.[2] Only one conformer cyclizes efficiently. |

| Azo-Dimerization | Impurity with Mass = 2x Target - 2. | Radical Coupling: Radical intermediates (common in iodine/photoredox paths) dimerize instead of cyclizing. |

| Over-Oxidation | Loss of alkyl side chains or oxidation of benzylic positions. | Aggressive Oxidant: Hypervalent iodine reagents can oxidize sensitive functional groups on the aryl ring. |

Troubleshooting Guide

Q: The reaction stalls at 50% conversion. Adding more Iodine doesn't help. A: You are likely fighting conformational locking .

-

Insight: The acylhydrazone C=N bond is rigid. The s-cis conformation is required for cyclization, but the s-trans is often more stable.

-

Fix: Heat the reaction to 60-80°C to overcome the rotational barrier, even if the protocol says "room temperature." Switch solvent to DMSO to promote the more polar transition state.

Q: My product is contaminated with a deep purple/brown solid. A: This is Iodine complexation .

-

Fix: Wash the organic layer with 10% Sodium Thiosulfate (

) solution. The color should vanish instantly as

Visualizing the Pathway

This diagram highlights the critical role of the Azo-intermediate and the risk of dimerization.

Figure 2: Oxidative cyclization pathway showing the competition between ring closure and dimerization.

Module 3: Diagnostic Toolkit (NMR & LCMS)

Use this table to rapidly identify impurities in your crude mixture.

| Species | 1H NMR Signature (DMSO-d6) | LCMS Signature |

| 1,3,4-Oxadiazole (Target) | No NH protons. Aromatic protons often shift downfield due to the electron-withdrawing ring. | |

| Diacylhydrazine (Precursor) | Two distinct NH singlets (10.0–10.8 ppm). | |

| Acylhydrazone (Precursor) | One NH singlet (11.5–12.0 ppm) + One CH=N singlet (8.3–8.6 ppm). | |

| Hydrolysis Product (Hydrazide) | Broad NH2 signal (4.0–5.0 ppm) + Amide NH. | Fragment mass |

| Thiadiazole (Isomer) | Very similar to oxadiazole. Requires 13C NMR (C=S vs C=O precursors) to distinguish. |

Module 4: Validated Protocols

Protocol A: The "Green" Iodine Method (Recommended)

Best for: Sensitive substrates, avoiding POCl3.

-

Dissolution: Dissolve Aldehyde (1.0 eq) and Hydrazide (1.0 eq) in Ethanol. Stir 1h to form Hydrazone (check LCMS).

-

Additives: Add

(3.0 eq) and -

Reaction: Stir at 70°C for 4–6 hours. Note: The color will turn dark brown.

-

Quench: Cool to RT. Add aqueous

(10%) until the iodine color disappears. -

Isolation: The product often precipitates. Filter and wash with cold water. If not, extract with Ethyl Acetate.

-

Validation: Check for absence of CH=N proton (~8.5 ppm) in NMR.

Protocol B: The Burgess Reagent Method (High Value)

Best for: Late-stage functionalization where yield is paramount.

-

Setup: Dissolve Diacylhydrazine (1.0 eq) in anhydrous THF under

. -

Reagent: Add Burgess Reagent (1.5 eq) in one portion.

-

Reaction: Microwave at 100°C for 10–20 mins OR reflux for 2h.

-

Workup: Evaporate solvent. Flash chromatography directly (DCM/MeOH).

-

Why this works: The byproduct is a water-soluble sulfamate, easily removed, and the reaction creates zero acidic byproducts.

References

-

Iodine-Mediated Cyclization: Guin, S., et al. (2011).[3] "Iodine-Catalyzed Oxidative Cyclization of Acylhydrazones." Organic Letters. Link

-

POCl3 Method & Mechanisms: Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Burgess Reagent Application: Brain, C. T., & Paul, J. M. (1999). "Cyclodehydration of Diacylhydrazines." Synlett. Link

-

Green Chemistry Approaches: Majji, G., et al. (2014). "Environmentally Benign Synthesis of 1,3,4-Oxadiazoles." RSC Advances. Link

-

Photoredox Methods: Yu, W., et al. (2013).[3] "Transition-Metal-Free Oxidative Cyclization." Journal of Organic Chemistry. Link

Sources

🔬 Heterocycle Purification Helpdesk: Aminomethyl-Oxadiazoles

Topic: Purification challenges of aminomethyl-substituted oxadiazoles Role: Senior Application Scientist Format: Technical Support Center (Helpdesk)

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support center. Aminomethyl-substituted oxadiazoles (both 1,2,4- and 1,3,4-isomers) are "deceptively simple" scaffolds. While they appear stable, the combination of a basic primary/secondary amine with an electron-deficient oxadiazole ring creates a "push-pull" system that complicates purification.

Below are the troubleshooting guides for the three most common support tickets we receive regarding these compounds.

📂 CASE FILE 01: "My Compound is Streaking on Silica"

Symptom: You are running a standard Normal Phase (DCM/MeOH) column. Your product elutes from 5% to 50% MeOH as a broad smear, co-eluting with impurities.

Root Cause: Silanol Interaction.

The aminomethyl group is basic (approximate

Troubleshooting Protocol:

| Method | Protocol | Why it works |

| The "Ammonia Shift" | Replace standard MeOH with 7N | The excess ammonia competes for silanol sites, keeping your amine in its free-base form. |

| The TEA Pre-wash | Pre-equilibrate the column with 1% Triethylamine (TEA) in DCM. Add 0.5% TEA to your mobile phase. | TEA blocks active silanol sites. Note: TEA is harder to remove than ammonia. |

| Stationary Phase Swap | Switch to Amine-Functionalized Silica ( | The surface is already basic. No additives required; use Hexane/EtOAc or DCM/MeOH directly. |